2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO4S and its molecular weight is 270.08. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride has been utilized in the synthesis of various chemical compounds. Kumar et al. (2020) synthesized a series of 4-chloro-3-nitrobenzene sulfonamide derivatives from a similar compound, 4-chloro-3-nitrobenzene sulfonyl chloride, demonstrating its role in creating structurally diverse molecules. These compounds were characterized using spectral analysis techniques like IR and NMR (Kumar et al., 2020).
Antimicrobial Activity
The synthesized 4-chloro-3-nitrobenzene sulfonamide derivatives also exhibited antimicrobial activities. This indicates the potential of derivatives from this compound to act against microbial organisms, showcasing their utility in medical and pharmaceutical research (Kumar et al., 2020).
Chemical Structure and Properties
A study of the gas-phase electron diffraction and quantum chemical structure of 4-nitrobenzene sulfonyl chloride, a related compound, by Petrov et al. (2009), reveals insight into the molecular structure and properties that could be similar to this compound. Understanding these properties is essential for its application in scientific research (Petrov et al., 2009).
Biodegradation
The microbial degradation of chloronitrobenzenes, which are structurally related to this compound, has been investigated. Shah (2014) explored the degradation of 1-chloro-4-nitrobenzene by a bacterial strain, indicating the environmental and ecological research relevance of such compounds (Shah, 2014).
Mechanism of Action
Target of Action
Like many sulfonyl chloride compounds, it is likely to react with amines, alcohols, and other nucleophiles in biological systems .
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride. For instance, its reactivity may be influenced by pH, temperature, and the presence of other reactive species . Furthermore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
“2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride” is classified as dangerous . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPQLIMPZYGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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